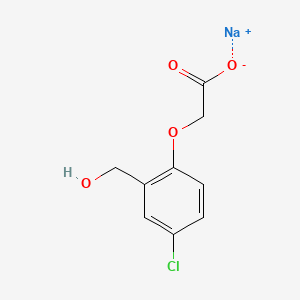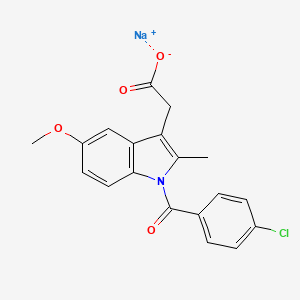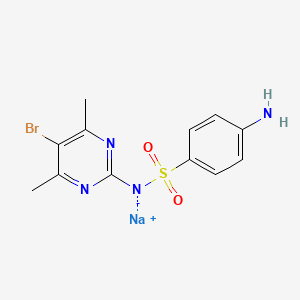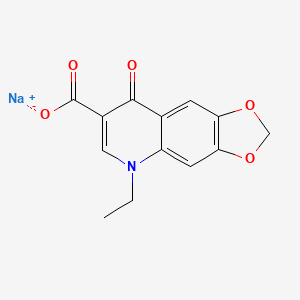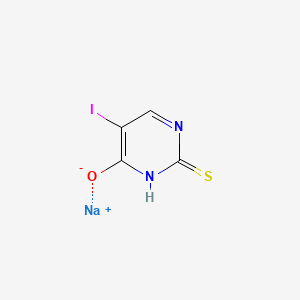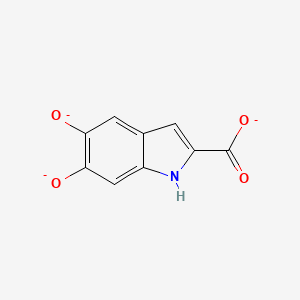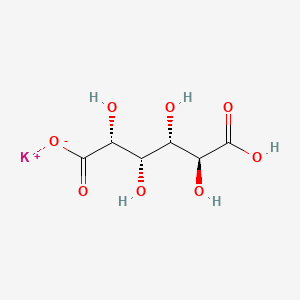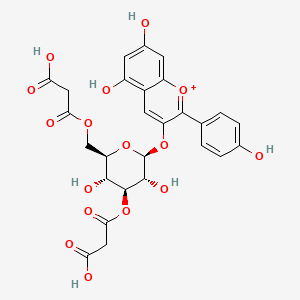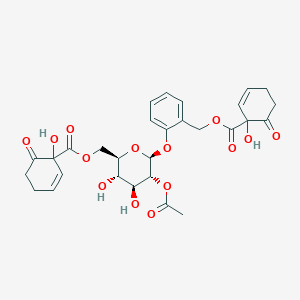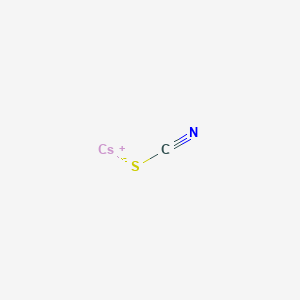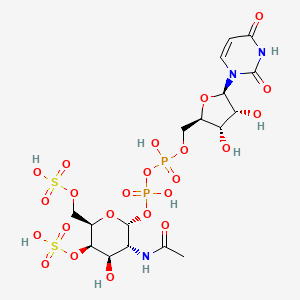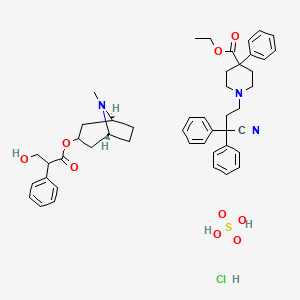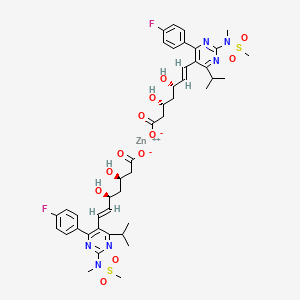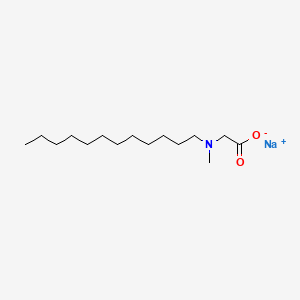
Lauryl sarcosine sodium
Übersicht
Beschreibung
Sodium lauroyl sarcosinate, also known as sarcosyl, is an anionic surfactant derived from sarcosine . It is used as a foaming and cleansing agent in personal care products such as shampoo, shaving foam, toothpaste, and foam wash products . It allows water and oil to mix, enabling things to become clean . It also acts as a conditioning agent .
Synthesis Analysis
Sodium lauroyl sarcosinate is synthesized through a process called esterification, which involves a chemical reaction between an acid (in this case, lauric acid) and an alcohol (sarcosine). The reaction produces an ester, which is the Sodium Lauroyl Sarcosinate compound .Molecular Structure Analysis
The molecular formula of Sodium lauroyl sarcosinate is C15H28NNaO3 . It is amphiphilic due to the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate .Chemical Reactions Analysis
Sodium lauroyl sarcosinate exhibits a strong synergistic interaction in adsorption and micellization with cocamidopropyl betaine, a zwitterionic surfactant . The addition of an equal mixture of sodium lauroyl sarcosinate and the non-ionic surfactant sorbitan monolaurate to a buffered water:ethanol solution led to the formation of micelle-like aggregates .Physical And Chemical Properties Analysis
Sodium lauroyl sarcosinate has a molar mass of 293.383 g·mol−1 and a melting point of 140 °C (284 °F; 413 K) .Wissenschaftliche Forschungsanwendungen
1. Membrane Solubilization
Lauryl sarcosine sodium, also known as Sarkosyl, has been utilized in the selective disruption of cytoplasmic membranes in bacterial studies, specifically in Escherichia coli. This property is beneficial for isolating membrane proteins and conducting biochemical analyses (Filip et al., 1973).
2. Micellization Behavior Study
Research on the aggregation behavior of N-Lauryl sarcosine sodium (an anionic surfactant) in combination with other surfactants has provided insights into micellization phenomena. These studies are critical for understanding the interactions in surfactant systems, which have wide-ranging applications in chemistry and materials science (Bagheri & Jafari-Chashmi, 2019).
3. Nucleic Acid Isolation
Lauryl sarcosine sodium has been used in the isolation of nucleic acids, particularly in combination with other detergents. Its efficacy in nucleic acid extraction from various biological sources makes it a valuable tool in molecular biology research (Noll & Stutz, 1968).
4. Protein Extraction
In the field of microbiology, lauryl sarcosine sodium has been employed for extracting outer membrane proteins from bacteria, such as Haemophilus parasuis. This application is significant for studying bacterial proteins and their role in pathogenesis (Zang Ying-a, 2013).
5. Plasmid Preparation
Lauryl sarcosine sodium has been used in the extraction of plasmids, particularly large plasmids, by providing an alternative to sodium lauryl sulfate in alkaline lysis procedures. This is crucial in genetic engineering and molecular cloning research (Thomas et al., 1988).
6. Drug Delivery System Development
Recent studies have explored the use of lauryl sarcosinate sodium in the formation of catanionic vesicles for drug entrapment and release. This application is promising for the development of novel drug delivery systems (Ravindar et al., 2022).
7. Contraceptive Device Research
Lauryl sarcosine sodium has been investigated for its potential use in contraceptive gel formulations. This research provides insights into non-hormonal contraceptive methods (Haineault et al., 2003).
8. Biomimetic Synthesis Studies
In the field of material science, lauryl sarcosine sodium has been used to control the crystallization of calcium carbonate, demonstrating its potential in biomimetic synthesis and materials engineering (Li Li, 2008).
9. Dental Health Research
Lauryl sarcosine sodium's effects on oral mucosa and dental health have been a subject of research. Studies have examined its impact on tooth enamel solubility and oral health product formulations (Volker et al., 1954).
10. Dermatological Studies
In dermatology, the effects of lauryl sarcosine sodium on skin irritation and contact dermatitis have been investigated. These studies are vital for understanding the dermatological impacts of common surfactants (Nardo et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;2-[dodecyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.Na/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)14-15(17)18;/h3-14H2,1-2H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNFGORSPBALY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15930-65-1 (Parent) | |
| Record name | Lauryl sarcosine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70884410 | |
| Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder with a slight odor of coconut; [EM Science MSDS] | |
| Record name | Lauryl sarcosine sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21718 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lauryl sarcosine sodium | |
CAS RN |
7631-98-3 | |
| Record name | Lauryl sarcosine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-dodecyl-N-methylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LAURYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PGH842FAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)
